2-phenethyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10,13H,8-9H2 |
InChI Key |
MRGVUWNMTRFDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenethyl 1h Pyrrole and Its Structural Analogs
Classical Pyrrole (B145914) Synthesis Adaptations
Traditional methods for pyrrole ring formation, such as the Paal-Knorr, Hantzsch, and Barton-Zard syntheses, remain valuable for their robustness and reliance on accessible starting materials. Modifications of these classical routes are employed to introduce the phenethyl moiety at the C2 position of the pyrrole core.
Paal-Knorr Reaction Modifications for Phenethyl-Substituted Pyrroles
The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org To generate a 2-phenethyl-substituted pyrrole, a specific 1,4-dicarbonyl precursor is required. The key starting material for this synthesis is 1-phenylhexane-1,4-dione .
The reaction proceeds by the condensation of this diketone with an amine source, typically ammonia, under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal, followed by a cyclization step and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org While the traditional Paal-Knorr reaction can be limited by harsh conditions like prolonged heating in acid, numerous modifications using various acid catalysts (both Brønsted and Lewis acids) have been developed to improve yields and broaden the substrate scope under milder conditions. rgmcet.edu.in
General Reaction Scheme for Paal-Knorr Synthesis of 2-Phenethyl-1H-pyrrole:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 1-Phenylhexane-1,4-dione | Ammonia (or ammonium salt) | Heat, weak acid catalyst (e.g., acetic acid) | 2-Phenethyl-5-methyl-1H-pyrrole |
Note: The reaction with 1-phenylhexane-1,4-dione yields 2-phenethyl-5-methyl-1H-pyrrole. To obtain the unsubstituted this compound, 4-phenylbutanal would need to be converted into a suitable 1,4-dicarbonyl equivalent.
Hantzsch Synthesis Approaches
The Hantzsch pyrrole synthesis is another classical method that constructs the pyrrole ring from three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgquimicaorganica.org This multi-component reaction offers a high degree of flexibility for introducing various substituents onto the pyrrole core.
To synthesize a pyrrole with a phenethyl group at the C2 position, the selection of the α-haloketone is crucial. A suitable precursor would be a 1-halo-4-phenylbutan-2-one (e.g., 1-chloro-4-phenylbutan-2-one). The general mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final substituted pyrrole. wikipedia.org The Hantzsch synthesis is particularly useful for creating polysubstituted pyrroles, often with ester functionalities that can be modified in subsequent synthetic steps. researchgate.netresearchgate.net
Hypothetical Reaction Components for Hantzsch Synthesis:
| β-Ketoester | α-Haloketone | Amine Source | Potential Product Core Structure |
| Ethyl acetoacetate | 1-Chloro-4-phenylbutan-2-one | Ammonia | 2-Phenethyl-3-carbethoxy-5-methyl-1H-pyrrole |
Barton-Zard Reaction Strategies
The Barton-Zard reaction provides a powerful route to pyrroles through the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgsynarchive.com This reaction is known for its versatility and its ability to construct complex pyrrole structures. allaboutchemistry.net
For the synthesis of a this compound derivative, a key intermediate would be a nitroalkene bearing the phenethyl precursor, such as (4-nitrobut-3-en-1-yl)benzene . The reaction mechanism involves a base-catalyzed Michael-type addition of the isocyanoacetate enolate to the nitroalkene. wikipedia.org This is followed by an intramolecular 5-endo-dig cyclization, elimination of the nitro group, and a final tautomerization to yield the aromatic pyrrole. wikipedia.org The Barton-Zard reaction is particularly effective for preparing pyrroles with an ester group at the 3-position, which originates from the isocyanoacetate reagent. mdpi.com
General Precursors for Barton-Zard Synthesis:
| Nitroalkene | Isocyanide | Conditions | Product |
| (E)-(4-nitrobut-3-en-1-yl)benzene | Ethyl isocyanoacetate | Base (e.g., K₂CO₃, KOt-Bu) | Ethyl 4-phenethyl-1H-pyrrole-3-carboxylate |
Advanced and Contemporary Synthetic Protocols
Modern synthetic chemistry has introduced powerful new methods for the formation of substituted pyrroles, with transition metal catalysis at the forefront. These advanced protocols often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Cyclizations and Coupling Reactions
Transition metal catalysts, particularly those based on palladium, have revolutionized the synthesis of heterocyclic compounds, including pyrroles. These methods enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds through novel reaction pathways such as direct C-H functionalization and cross-coupling reactions.
Palladium catalysis offers two primary strategies for the synthesis of this compound: the functionalization of a pre-existing pyrrole ring or the construction of the ring itself.
C-H Functionalization: This approach involves the direct coupling of a phenethyl group to the C2 position of an N-protected pyrrole. Palladium catalysts can activate a C-H bond on the pyrrole ring, allowing for the formation of a new C-C bond with a suitable coupling partner, such as a phenethyl halide. This method is highly atom-economical as it avoids the need for pre-functionalized starting materials. nih.govnih.gov
Cross-Coupling Reactions: A more common and highly reliable strategy is the palladium-catalyzed cross-coupling of a functionalized pyrrole with an organometallic phenethyl reagent. In a typical Suzuki-Miyaura coupling, a 2-halo-1H-pyrrole (e.g., 2-bromo-1H-pyrrole, often N-protected) is reacted with phenethylboronic acid or its esters. The palladium catalyst, in the presence of a suitable ligand and base, facilitates the formation of the C-C bond between the pyrrole and the phenethyl group. This method is highly versatile and tolerates a wide range of functional groups.
Representative Palladium-Catalyzed Suzuki Coupling:
| Pyrrole Substrate | Coupling Partner | Catalyst | Ligand | Base | Product |
| 1-(tert-Butoxycarbonyl)-2-bromo-1H-pyrrole | Phenethylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine-based (e.g., SPhos, RuPhos) | Cs₂CO₃ or K₃PO₄ | 1-(tert-Butoxycarbonyl)-2-phenethyl-1H-pyrrole |
Following the coupling reaction, the N-protecting group (e.g., tert-butoxycarbonyl, Boc) can be readily removed under acidic conditions to yield the final product, this compound.
Copper-Catalyzed Cyclization Reactions
Copper catalysis has emerged as a robust and versatile tool for the synthesis of pyrrole rings. These methods often provide high yields and functional group tolerance. One notable approach involves the copper-catalyzed cyclization of β-hydroxyhomopropargylic sulfonamides. This process, which can be carried out using copper(II) acetate in a solvent like hot toluene, generally results in excellent yields of the corresponding pyrroles. researchgate.net The reaction proceeds via a 5-endo-dig cyclization pathway. researchgate.net
Another innovative copper-catalyzed method utilizes a heterogeneous copper on carbon (Cu/C) catalyst to synthesize highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This methodology can also be performed in a one-pot manner, starting from the in situ formation of the 3,6-dihydro-1,2-oxazine intermediate through a hetero-Diels-Alder reaction. rsc.org Copper catalysis is also effective in domino reactions, such as the intra- and intermolecular C-N cross-coupling of arylisothioureas with aryl iodides, demonstrating the broad utility of inexpensive and readily available copper catalysts in heterocyclic synthesis. rsc.org
| Catalyst | Starting Materials | Key Features | Yield |
| Copper(II) acetate | β-hydroxyhomopropargylic sulfonamides | 5-endo-dig cyclization | Generally excellent researchgate.net |
| Copper on Carbon (Cu/C) | 3,6-dihydro-1,2-oxazines | Heterogeneous catalysis, one-pot potential | Good to excellent rsc.org |
| Copper salts | Aldehydes, amines, β-nitroalkenes | Access to tetra- and pentasubstituted pyrroles | Not specified organic-chemistry.org |
Organocatalytic Approaches to Pyrrole Ring Formation
Organocatalysis offers a metal-free alternative for pyrrole synthesis, often providing high levels of stereocontrol and avoiding the toxicity and cost associated with transition metals. nih.gov These reactions can be categorized into several activation modes, including amine catalysis and N-heterocyclic carbene (NHC) catalysis. nih.gov
Amine-Catalyzed Reactions
Amine catalysis is a cornerstone of organocatalysis. Bifunctional amine-thiourea catalysts, for instance, have been successfully employed in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones. beilstein-journals.org In this reaction, the tertiary amine component of the catalyst activates the nucleophile (nitromethane), while the thiourea moiety activates the electrophile through hydrogen bonding, leading to the formation of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with quaternary stereocenters. beilstein-journals.org Vitamin B1 has also been used as an organocatalyst for the Paal-Knorr synthesis of N-substituted pyrroles from hexane-2,5-dione and various aromatic amines, yielding products in moderate to excellent yields at room temperature. nih.gov
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts known for their ability to induce umpolung (reactivity inversion). While specific examples for the direct synthesis of this compound using NHCs are not prevalent in the initial review, NHCs are widely used in annulation reactions to construct various heterocyclic systems. Their utility in generating acyl anions or homoenolate equivalents from simple aldehydes makes them powerful tools for the construction of complex cyclic molecules, a strategy that holds potential for pyrrole synthesis.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.comrsc.org This approach is prized for its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. bohrium.com
Several MCRs have been developed for the synthesis of polysubstituted pyrroles. bohrium.com These strategies often involve the in situ generation of a 1,4-dicarbonyl compound, a classic precursor for the Paal-Knorr pyrrole synthesis. orientjchem.org For example, a one-pot, three-component reaction between an aldehyde, β-naphthol, and a pyrrolyl benzamide can be catalyzed by citric or trichloroacetic acid under solvent-free conditions to produce 2-hydroxynaphthyl pyrroles in high yields. uctm.edu Another approach involves the reaction of enaminones and α-bromoketones, which can proceed at room temperature without a catalyst to yield 1,2,3,5-tetrasubstituted pyrroles. alliedacademies.org The versatility of MCRs allows for the synthesis of a wide range of pyrrole derivatives, including those with potential biological activity. researchgate.net
| MCR Type | Reactants | Catalyst/Conditions | Key Features |
| Three-component | Benzaldehyde, β-naphthol, pyrrolyl benzamide | Citric or trichloroacetic acid / Solvent-free | High yields, simple work-up uctm.edu |
| Five-component | 1,3-dicarbonyl, aniline, dihydroxyethanone, DMAD | Catalyst-free / Anhydrous ethanol (B145695) | Synthesis of penta-substituted pyrroles orientjchem.org |
| Three-component | dihydroxy-1-arylethan-1-one, malononitrile, ethyl (E)-3-(4-arylamino) acrylates | Catalyst and solvent-free / Grinding | Eco-friendly, convenient orientjchem.org |
Visible-Light-Mediated C-H Arylation and Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable means to activate strong chemical bonds. rsc.orgnih.govacs.org This strategy has been applied to the C-H functionalization of pyrroles and the construction of the pyrrole ring itself.
A metal-free, visible-light-driven route can produce highly substituted pyrroles through a photoinduced C-H functionalization process. rsc.org Using an accessible photocatalyst like benzophenone, this method can be performed under solvent-free conditions to deliver products in high yields. rsc.org Another metal-free approach utilizes iodine as a catalyst for the C(sp³)–H functionalization of tosylhydrazones with β-enamino esters under visible light irradiation to synthesize trisubstituted and tetrasubstituted pyrroles. nih.govacs.org Furthermore, earth-abundant metal catalysts, such as cobalt complexes, have been shown to mediate the photochemical C-H arylation of pyrroles, offering an alternative to precious metal catalysts. bath.ac.uk These light-mediated reactions often proceed under mild conditions and demonstrate the growing potential of photochemistry in heterocyclic synthesis. researchgate.net
Atom-Economical Synthetic Routes
Atom economy is a central principle of green chemistry that emphasizes the maximization of reactant atoms incorporated into the final product. mdpi.com Several synthetic routes to pyrroles have been designed with this principle in mind.
One highly atom-economical method involves the synthesis of multi-substituted pyrroles from the regiospecific ring-opening of aziridines by various nucleophiles, followed by an intramolecular cyclization with a γ-carbonyl group. mdpi.com This method incorporates all atoms from the reactants into the final product, with only the elimination of a water molecule. mdpi.com Another strategy involves the metal-catalyzed conversion of primary diols and amines into 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex, which also boasts high atom economy. organic-chemistry.org Additionally, the organocatalyzed coupling of pyrroles and isocyanates within a nanoconfined space of a self-assembled resorcinarene capsule provides amidopyrroles with excellent yields and selectivity, avoiding the use of expensive and less atom-economical reagents. acs.org These methods highlight a commitment to developing more sustainable and efficient chemical syntheses. acs.org
Cycloaddition Chemistry in Pyrrole Construction
Cycloaddition reactions are powerful tools for the construction of heterocyclic rings, offering a convergent approach to complex molecular architectures. In the context of pyrrole synthesis, these methods typically involve the combination of a three-atom component and a two-atom component to form the five-membered ring.
Formal [3+2] Cycloaddition Reactions
Formal [3+2] cycloaddition reactions are a cornerstone of pyrrole synthesis, providing a direct route to polysubstituted pyrroles. rsc.org One of the most prominent examples is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov This reaction is valued for its operational simplicity, the ready availability of starting materials, and a broad substrate scope. nih.gov
To synthesize a 2-phenethyl-substituted pyrrole via this method, a plausible route would involve the reaction of TosMIC with an appropriate α,β-unsaturated ketone, such as 4-phenylbut-1-en-3-one. The general mechanism, initiated by a base, involves the deprotonation of TosMIC to form a carbanion. nih.gov This anion then acts as a nucleophile, attacking the Michael acceptor. A subsequent intramolecular [3+2] cycloaddition occurs, followed by the elimination of the tosyl group to yield the final pyrrole product. nih.govresearchgate.net
Recent advancements in this area include the use of visible-light photocatalysis to mediate [3+2] cycloaddition reactions for pyrrole synthesis. nih.govsemanticscholar.org These methods offer mild, metal-free conditions. For instance, a photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes can be achieved using organic dye photocatalysts under visible light irradiation. nih.gov Another approach involves a photocatalytic [3+2] annulation strategy using N-aryl glycinates and 2-benzylidenemalononitrile partners. rsc.orgrsc.org
| Reaction Type | Key Reagents | General Features | Potential for this compound |
| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-unsaturated ketone/alkene, Base | Operationally simple, readily available materials, broad scope. nih.gov | Requires a phenethyl-containing Michael acceptor. |
| Photocatalytic [3+2] Cycloaddition | 2H-Azirines, Alkynes, Organic Dye Photocatalyst, Visible Light | Metal-free, mild conditions, good yields. nih.gov | Requires a phenethyl-substituted alkyne or azirine. |
| Radical [3+2] Cycloaddition | N-aryl glycinates, 2-benzylidenemalononitriles, Photocatalyst | Redox-neutral, mild conditions, atom economical. rsc.orgrsc.org | Could be adapted with appropriately substituted starting materials. |
Ring Expansion and Rearrangement Methodologies (e.g., from Aziridines)
Ring expansion reactions of strained three-membered rings like aziridines provide an effective pathway to larger nitrogen-containing heterocycles, including pyrroles and their precursors, pyrrolines. nih.gov Specifically, the rearrangement of vinyl aziridines has been demonstrated as a viable method for constructing the pyrrolidine core, which can then be oxidized to the corresponding pyrrole. nih.gov
This synthetic strategy allows for controlled access to chiral 2,5-cis or 2,5-trans-3-pyrroline products, depending on the geometry of the starting vinyl aziridine. nih.govnih.gov The reaction is often catalyzed by transition metals, with copper(I) and copper(II) complexes, such as Cu(hfacac)₂, being particularly effective under mild conditions. nih.govthieme-connect.com For the synthesis of a 2-phenethyl-substituted pyrrole, one would start with a vinyl aziridine bearing a phenethyl group at the appropriate position. The stereospecific nature of this ring expansion allows for the transfer of chirality from the aziridine precursor to the pyrroline product. nih.gov
Atom-economical syntheses of multi-substituted pyrroles have also been developed from the regiospecific ring-opening of aziridines by various nucleophiles, followed by an intramolecular cyclization with a γ-carbonyl group in the presence of a Lewis or protic acid. nih.govnih.gov
Regio- and Stereoselectivity Control in this compound Synthesis
Achieving the desired substitution pattern is a critical challenge in pyrrole synthesis. The control of regioselectivity and stereoselectivity is therefore of paramount importance.
In [3+2] cycloaddition reactions like the Van Leusen synthesis, regioselectivity is often dictated by the nature of the Michael acceptor. For instance, with unsymmetrically substituted divinyl ketones, the cycloaddition with TosMIC has been observed to occur selectively on the less polar double bond. nih.gov The electronic and steric properties of the substituents on both the three-atom and two-atom components play a crucial role in directing the outcome of the cycloaddition.
For ring expansion methodologies , the substitution pattern of the initial aziridine is key to controlling the regiochemistry of the final product. The ring-opening of the aziridine can be directed by the electronic nature of its substituents. frontiersin.org The stereoselectivity of the ring expansion of chiral vinyl aziridines is a notable feature of this method, allowing for the synthesis of specific stereoisomers of substituted pyrrolines. nih.govnih.gov The reaction proceeds stereospecifically, meaning that the stereochemistry of the starting aziridine directly determines the stereochemistry of the product. nih.gov For example, a cis-vinyl aziridine will yield a cis-3-pyrroline, while a trans-vinyl aziridine will produce a trans-3-pyrroline. nih.gov
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.
Proposed Reaction Mechanisms for Phenethylpyrrole Formation
The formation of the pyrrole ring in the methodologies discussed proceeds through distinct mechanistic pathways.
Van Leusen [3+2] Cycloaddition: The reaction is initiated by the base-mediated deprotonation of TosMIC to form a resonance-stabilized anion. This nucleophilic species then undergoes a Michael addition to an electron-deficient alkene (the two-atom component). The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen of the isocyanide group attacks the enolate. The final step involves the elimination of p-toluenesulfinic acid, driven by the formation of the aromatic pyrrole ring. nih.govorganic-chemistry.orgwikipedia.org
Visible-Light-Induced [3+2] Cycloaddition: In the photocatalytic reaction of 2H-azirines and alkynes, the proposed mechanism involves a single-electron transfer (SET) from the 2H-azirine to the excited state of the photocatalyst, generating a radical cation intermediate. chim.it This intermediate undergoes ring-opening to form a 2-azaallenyl radical cation. Subsequent radical addition to the alkyne, another SET oxidation, intramolecular cyclization, and aromatization lead to the final pyrrole product. chim.it
Ring Expansion of Vinyl Aziridines: The mechanism for the copper-catalyzed ring expansion of vinyl aziridines is thought to proceed through the coordination of the copper catalyst to the aziridine. This is followed by cleavage of the C-C bond of the aziridine ring to form a stabilized intermediate, which then undergoes cyclization to the 3-pyrroline product. The stereospecificity of the reaction suggests a concerted or near-concerted process.
Elucidation of Catalyst Roles and Reaction Intermediates
Catalysts and reaction intermediates are central to the efficiency and selectivity of these synthetic transformations.
Role of Catalysts:
Bases (e.g., t-BuOK, NaH) in the Van Leusen reaction act to deprotonate TosMIC, generating the key nucleophilic intermediate. nih.govnrochemistry.com
Copper Catalysts (e.g., Cu(hfacac)₂, (CuOTf)₂·toluene) are effective in the ring expansion of vinyl aziridines. nih.govthieme-connect.com They are believed to act as Lewis acids, activating the aziridine ring towards cleavage and rearrangement.
Photocatalysts (e.g., Organic Dyes, Ruthenium complexes) in visible-light-mediated reactions absorb light energy to reach an excited state. nih.govrsc.org In this state, they can engage in single-electron transfer (SET) processes, initiating the radical cascade that leads to pyrrole formation. rsc.orgresearchgate.net
Lewis and Brønsted Acids (e.g., Sc(OTf)₃, TfOH) can be used in Clauson–Kaas type syntheses to facilitate the cyclization and dehydration steps by activating carbonyl groups. beilstein-journals.org
Key Reaction Intermediates:
TosMIC Anion: The deprotonated form of TosMIC is the key nucleophile in the Van Leusen synthesis. nih.gov
Azomethine Ylides: These 1,3-dipoles are crucial intermediates in many [3+2] cycloaddition reactions leading to pyrrolidines and related structures. rsc.org In some photocatalytic systems, they are formed via SET oxidation of tertiary amines. rsc.org
Radical Cations: In photoredox catalysis, radical cations are often the initial reactive species formed through single-electron transfer from the substrate to the excited photocatalyst. rsc.orgbeilstein-journals.org For example, the ring-opening of a 2H-azirine radical cation generates a 2-azaallenyl radical cation intermediate. chim.it
Azaallenyl Radical Cations: These are key intermediates in the photocatalytic [3+2] cycloaddition of 2H-azirines, which then react with dipolarophiles. rsc.org
| Methodology | Catalyst/Reagent | Role of Catalyst/Reagent | Key Intermediate |
| Van Leusen Synthesis | Base (e.g., NaH, t-BuOK) | Deprotonation of TosMIC | TosMIC anion |
| Aziridine Ring Expansion | Copper salts (e.g., Cu(hfacac)₂) | Lewis acid activation of aziridine | Coordinated aziridine complex |
| Photocatalytic Cycloaddition | Organic Dyes, Ru/Ir complexes | Light absorption and single-electron transfer | Excited state photocatalyst, Radical cations, Azomethine ylides |
| Acid-Catalyzed Cyclization | Brønsted/Lewis Acids | Activation of carbonyls, promotion of dehydration | Protonated carbonyls, Iminium ions |
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of 2-phenethyl-1H-pyrrole is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the ethyl linker, and the phenyl group. The pyrrole ring protons typically appear in the aromatic region, with characteristic chemical shifts and coupling patterns. The N-H proton of the pyrrole ring often presents as a broad singlet. The protons of the ethyl bridge would appear as two triplets, assuming free rotation, in the aliphatic region of the spectrum. The phenyl group protons would also resonate in the aromatic region, with their specific chemical shifts and multiplicities depending on the substitution pattern (in this case, monosubstituted).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Pyrrole N-H | ~8.0 | Broad Singlet | - |
| Pyrrole H5 | ~6.7 | Triplet | ~2.5 |
| Pyrrole H3 | ~6.1 | Triplet | ~3.0 |
| Pyrrole H4 | ~6.0 | Triplet | ~3.0 |
| Phenyl H (ortho, meta, para) | 7.2-7.4 | Multiplet | - |
| -CH₂- (benzylic) | ~2.9 | Triplet | ~7.5 |
| -CH₂- (pyrrolic) | ~2.9 | Triplet | ~7.5 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyrrole ring carbons are characteristic, as are those of the phenyl group and the ethyl bridge.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrrole C2 | ~130 |
| Pyrrole C5 | ~118 |
| Pyrrole C3 | ~108 |
| Pyrrole C4 | ~105 |
| Phenyl C (ipso) | ~142 |
| Phenyl C (ortho, meta, para) | 126-129 |
| -CH₂- (benzylic) | ~36 |
| -CH₂- (pyrrolic) | ~30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show correlations between the adjacent protons on the pyrrole ring (H3-H4, H4-H5) and between the two methylene (B1212753) groups of the ethyl bridge.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal for H3 would show a correlation to the carbon signal for C3.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For example, the benzylic protons would show correlations to the ipso-carbon of the phenyl ring and the adjacent methylene carbon, as well as to C2 of the pyrrole ring, confirming the attachment of the phenethyl group.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Pyrrole) | Stretching | 3300-3500 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N (Pyrrole) | Stretching | 1000-1350 |
| C-H (Aromatic) | Out-of-plane bending | 690-900 |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₁₃N) is approximately 171.24 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve cleavage of the ethyl bridge, leading to fragments corresponding to the tropylium (B1234903) ion (m/z 91) and the pyrrolylmethyl cation or related fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between compounds that have the same nominal mass but different elemental formulas.
Table 1: Illustrative HRMS Data for a Related Pyrrole Compound
| Compound | Molecular Formula | Theoretical Exact Mass (u) |
| 2-phenyl-1H-pyrrole | C10H9N | 143.0735 |
Data is illustrative for a related compound to demonstrate the principle of HRMS.
LC-MS and GC-MS Coupling for Purity and Mixture Analysis
The coupling of chromatographic separation techniques with mass spectrometry provides a robust method for both identifying and quantifying the components of a mixture, as well as assessing the purity of a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of non-volatile and thermally labile compounds. In the context of this compound, an LC-MS method would involve passing the sample through a high-performance liquid chromatography (HPLC) column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for the separated components. This technique has been successfully applied to the analysis of various pyrrole derivatives and other complex organic molecules. For instance, LC-MS/MS has been developed for the quantification of pyrrole-2,3,5-tricarboxylic acid in biological matrices, demonstrating the sensitivity and specificity of this method for pyrrole-containing structures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. A sample of this compound would be vaporized and passed through a gas chromatography column, which separates compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS is widely used for the analysis of pyrrole derivatives in various samples. bris.ac.uk The resulting mass spectra can be compared to spectral libraries for compound identification. For example, the NIST WebBook provides mass spectra for numerous pyrrole compounds, such as 2-phenyl-1H-pyrrole, which can be used as a reference for identifying related structures. nist.gov
Table 2: Application of Chromatographic Techniques for Pyrrole Analysis
| Technique | Principle | Application for this compound |
| LC-MS | Separation of non-volatile compounds in the liquid phase followed by mass analysis. | Purity assessment and identification of non-volatile impurities or degradation products. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Purity assessment, identification of volatile impurities, and structural confirmation through fragmentation patterns. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.
To perform X-ray crystallography on this compound, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. While specific crystallographic data for this compound was not found, data for the related compound 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole provides a valuable example of the type of structural information that can be obtained. nih.govresearchgate.net
Table 3: Illustrative Crystallographic Data for a Related Pyrrole Compound
| Parameter | Value for 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 9.876(2) |
| c (Å) | 8.999(2) |
| β (°) ** | 114.56(3) |
| Volume (ų) ** | 818.9(3) |
Data is for the related compound 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole and serves as an example of crystallographic parameters. nih.govresearchgate.net
This data allows for the precise determination of the molecular geometry and packing in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This information is crucial for verifying the empirical and molecular formula of a newly synthesized substance.
For this compound (C12H13N), the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen. An experimental elemental analysis would then be performed, typically by combustion analysis, to measure the actual elemental percentages in a sample. A close agreement between the theoretical and experimental values provides strong evidence for the compound's purity and elemental composition. While direct experimental data for this compound is not available, published elemental analysis data for other pyrrole derivatives consistently shows a close match between calculated and found values, underscoring the reliability of this technique for compositional verification. nih.gov
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 85.16 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.75 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.28 |
| Total | 169.243 | 100.00 |
This table provides the expected results from an elemental analysis of a pure sample of this compound.
Computational and Theoretical Chemistry Studies of 2 Phenethyl 1h Pyrrole
Electronic Structure and Reactivity Predictions
This section would have explored the fundamental electronic properties and predicted chemical behavior of 2-phenethyl-1H-pyrrole using quantum chemical methods.
Density Functional Theory (DFT) Calculations for Ground State PropertiesDFT is a powerful computational method used to investigate the electronic structure of molecules. Had data been available, this subsection would have presented key ground state properties of this compound, such as:
Optimized Molecular Geometry: The lowest-energy three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Energies: The total energy of the molecule, its heat of formation, and dipole moment, providing insight into its stability and polarity.
Vibrational Frequencies: Calculated infrared (IR) and Raman spectra, which help confirm the optimized structure and identify characteristic functional groups.
A representative data table would have looked like this, populated with calculated values:
| Parameter | Calculated Value |
| Total Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Heat of Formation (kJ/mol) | Data not available |
Frontier Molecular Orbital (FMO) Theory for Reactivity SitesFMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will react.wikipedia.orgresearchgate.netThis analysis would have included:
HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Orbital Distribution: Visualization of the HOMO and LUMO surfaces to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For instance, the analysis would pinpoint whether the pyrrole (B145914) ring or the phenethyl group is more likely to donate or accept electrons in a chemical reaction.
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Reaction Mechanism Elucidation via Computational Methods
This part of the article would have detailed the computational investigation of specific chemical reactions involving this compound.
Transition State Characterization and Energy Barrier CalculationsWhen a molecule undergoes a reaction, it passes through a high-energy transition state. Computational methods can locate this state and calculate its energy. This subsection would have provided:
Transition State Geometries: The molecular structure at the peak of the reaction energy profile.
Activation Energy (Energy Barrier): The energy required to reach the transition state, which determines the reaction rate.
Non-Covalent Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
This section would have focused on the intermolecular forces that govern how this compound molecules interact with each other in the solid state.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net If a crystal structure for this compound had been determined and analyzed, this section would have presented:
d_norm Maps: Visual representations of intermolecular contacts, highlighting hydrogen bonds, van der Waals forces, and other interactions. Red spots on the surface indicate close contacts like hydrogen bonds.
A typical data table summarizing these contributions would be:
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| C···H / H···C | Data not available |
| N···H / H···N | Data not available |
| Other | Data not available |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as a small molecule, might interact with a biological target, typically a protein.
A thorough search of the scientific literature yielded no specific molecular docking studies for this compound. While there is extensive research on the molecular docking of other pyrrole-containing compounds against various biological targets, the specific interactions and binding affinities of this compound have not been reported. nih.govbioinformation.netvlifesciences.comnih.govbiointerfaceresearch.com
Quantum-Polarized Ligand Docking (QPLD) Approaches
Quantum-Polarized Ligand Docking (QPLD) is an advanced molecular docking method that incorporates quantum mechanical calculations to more accurately model the electronic polarization of the ligand within the electrostatic field of the protein's active site. This approach can provide a more refined prediction of binding affinities and poses.
There are currently no published studies that have applied QPLD approaches to investigate the binding of this compound to any biological target. The application of this sophisticated computational method requires a foundational understanding of the compound's general docking behavior, which, as noted, is not yet established.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is frequently used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming experimental results and for understanding the electronic structure and conformational properties of a molecule.
Despite the common application of these predictive methods, no computational studies have been published that specifically report the predicted NMR chemical shifts or IR frequencies for this compound. While experimental spectroscopic data may exist for the parent compound, pyrrole, and related derivatives, theoretical predictions for the 2-phenethyl substituted version are not available in the current body of scientific literature. researchgate.netnih.govresearchgate.net
Chemical Transformations and Functionalization Strategies of 2 Phenethyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.comnih.gov The nitrogen atom's lone pair is delocalized into the five-membered ring, significantly increasing its nucleophilicity compared to benzene. pearson.com Consequently, these reactions often proceed under mild conditions. pearson.com
In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 or C5 positions (α-positions) because the resulting cationic intermediate (sigma complex) is stabilized by a greater number of resonance structures compared to attack at the C3 or C4 positions (β-positions). onlineorganicchemistrytutor.comyoutube.com For 2-phenethyl-1H-pyrrole, the C2 position is already occupied. Therefore, electrophilic substitution is strongly directed to the other α-position, C5. If the C5 position is blocked, substitution may occur at a β-position.
Common electrophilic substitution reactions applicable to the this compound core include:
Halogenation: Due to the high reactivity of the pyrrole ring, halogenation can occur readily. askfilo.com Mild halogenating agents are often required to prevent polyhalogenation. wikipedia.org For instance, reaction with N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can introduce bromine or chlorine atoms, respectively, primarily at the C5 position.
Nitration: Direct nitration with harsh reagents like a mixture of nitric acid and sulfuric acid is often avoided as it can lead to polymerization or oxidation of the sensitive pyrrole ring. Milder nitrating agents, such as acetyl nitrate (HNO₃/Ac₂O), are typically employed. wikipedia.org
Sulfonation: Pyrrole can be sulfonated using milder reagents like the pyridine-sulfur trioxide complex (Py·SO₃) to avoid degradation of the ring. wikipedia.org
Friedel-Crafts Acylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a common and mild method for formylating the pyrrole ring. Similarly, Friedel-Crafts acylation can be achieved with acid anhydrides or acyl chlorides in the presence of a mild Lewis acid catalyst. pearson.com
| Reaction | Reagent(s) | Expected Major Product (on this compound) |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-5-phenethyl-1H-pyrrole |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 2-Chloro-5-phenethyl-1H-pyrrole |
| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-Nitro-5-phenethyl-1H-pyrrole |
| Sulfonation | Pyridine-sulfur trioxide (Py·SO₃) | 5-Phenethyl-1H-pyrrole-2-sulfonic acid |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-Phenethyl-1H-pyrrole-2-carbaldehyde |
| Acetylation | Acetic anhydride, SnCl₄ | 1-(5-Phenethyl-1H-pyrrol-2-yl)ethan-1-one |
Nucleophilic Substitution and Addition Reactions
The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease its electron density and activate it towards nucleophilic attack. nih.gov However, specific mechanisms can enable nucleophilic substitution even on alkylpyrroles. For example, oxidation of alkylpyrroles with molecular oxygen in the presence of a nucleophile can lead to substitution at the C3 position via a proposed pyrrolylmethyl intermediate. nih.gov
Nucleophilic addition reactions are not characteristic of the aromatic pyrrole ring itself but are relevant for pyrrole derivatives. libretexts.orgyoutube.com For instance, if this compound is first functionalized via electrophilic acylation to introduce a carbonyl group (e.g., 5-phenethyl-1H-pyrrole-2-carbaldehyde), this aldehyde moiety can readily undergo nucleophilic addition. youtube.com Common nucleophiles like Grignard reagents, organolithium compounds, or cyanide can add to the carbonyl carbon, leading to the formation of secondary alcohols or cyanohydrins, respectively. libretexts.org
Organometallic Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Organometallic chemistry provides powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. iitd.ac.indtu.dk
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
A common strategy for the functionalization of aromatic rings involves an initial halogenation step followed by a halogen-metal exchange. For this compound, the ring can first be halogenated, for instance, at the C5 position to yield 2-bromo-5-phenethyl-1H-pyrrole. This halogenated derivative can then be treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This induces a halogen-metal exchange, replacing the bromine atom with lithium and generating a highly reactive pyrrolyllithium species.
This organometallic intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups onto the pyrrole ring.
| Electrophile | Reagent Example | Functional Group Introduced |
| Aldehydes/Ketones | Acetone | Hydroxyalkyl |
| Alkyl halides | Iodomethane | Methyl |
| Carbon dioxide | CO₂ (gas) | Carboxylic acid |
| Disulfides | Dimethyl disulfide | Methylthio |
| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl |
Cross-Coupling Methodologies for Derivatization
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming C-C and C-heteroatom bonds. icmpp.ro Halogenated derivatives of this compound are excellent substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov A halogenated this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to form biaryl or vinyl-substituted pyrroles. researchgate.netnih.govacs.org This method is valued for its mild conditions and the commercial availability of a vast library of boronic acids.
Heck-Mizoroki Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org For example, 5-bromo-2-phenethyl-1H-pyrrole could be reacted with an alkene like styrene or an acrylate (B77674) in the presence of a palladium catalyst and a base to introduce a vinyl or substituted vinyl group at the C5 position. nih.govresearchgate.netyoutube.com
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.org Coupling a halogenated this compound with a terminal alkyne provides a direct route to alkynyl-substituted pyrroles, which are versatile intermediates for further synthesis. rsc.orgorganic-chemistry.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd(PPh₃)₄ + Base | Pyrrole-C — C(Aryl/Vinyl) |
| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand + Base | Pyrrole-C — C(Vinyl) |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | Pyrrole-C — C(Alkynyl) |
C-H Functionalization Approaches at Pyrrole and Phenethyl Moieties
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalization steps like halogenation. nih.govresearchgate.net These methods can be applied to both the pyrrole ring and the phenethyl side chain of this compound.
Pyrrole Ring C-H Functionalization: Transition metal catalysts, particularly palladium and rhodium, are widely used to activate and functionalize the C-H bonds of pyrroles. metu.edu.trnih.govrsc.org The N-H proton can be replaced with a directing group (e.g., pyridine (B92270), picolinamide) to steer the metal catalyst to a specific C-H bond, often at the C5 or C3 position, enabling reactions like arylation, alkenylation, or acylation.
Phenethyl Moiety C-H Functionalization: The phenyl group of the phenethyl side chain also possesses C-H bonds that can be targeted. Through the use of a suitable directing group attached to the pyrrole nitrogen, it is possible to achieve ortho-C-H functionalization on the phenyl ring. This allows for the construction of complex, fused, or bridged structures by forming a new bond between the pyrrole scaffold and its phenethyl substituent.
Recent studies have highlighted the chemoselectivity challenges and opportunities in molecules with multiple potential reaction sites, where the choice of catalyst or base can determine the outcome. rsc.org
Radical-Mediated Functionalization Strategies (e.g., Pyrrolyl-Radical-Based Reactions)
Radical reactions offer alternative pathways for the functionalization of this compound, often under mild, metal-free conditions. nih.gov These strategies can involve the generation of a pyrrolyl radical or reactions involving the side chain.
Pyrrolyl-Radical Reactions: A pyrrolyl radical can be generated from a suitable precursor, such as an N-O or N-X bond cleavage. These highly reactive species can participate in various transformations, including additions to π-systems or hydrogen atom transfer (HAT) processes. nih.gov The mechanism of oxidation of alkylpyrroles in the presence of oxygen has been suggested to involve a radical intermediate. nih.gov
Side-Chain Functionalization: The phenethyl side chain offers sites for radical reactions. The benzylic position is particularly susceptible to hydrogen atom abstraction to form a benzylic radical. This intermediate can then be trapped by various radical acceptors or undergo further reactions. Additionally, radical precursors can be designed to generate phenethyl radicals that participate in cyclization or addition reactions. nih.govresearchgate.net Photocatalysis has become a prominent method for generating radicals under very mild conditions, enabling novel transformations like radical [3+2] cycloadditions to form polysubstituted pyrroles. rsc.org
Chemo- and Regioselectivity in Derivatization of this compound
The derivatization of this compound is governed by the inherent electronic properties of the pyrrole ring, influenced by the presence of the phenethyl substituent at the C2 position. The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The nitrogen atom's lone pair of electrons participates in the π-system, increasing the electron density at the carbon atoms, particularly at the α-positions (C2 and C5).
In the case of this compound, the C2 position is occupied, leaving the C5 position as the most electron-rich and sterically accessible site for electrophilic attack. Consequently, electrophilic substitution reactions are highly regioselective, predominantly yielding C5-substituted products. The C3 and C4 (β-positions) are less reactive towards electrophiles due to lower electron density.
The chemoselectivity in the derivatization of this compound is primarily a consideration when multiple reactive sites are present in the molecule or when the reagents can interact with either the pyrrole ring or the phenethyl side chain. However, for most common electrophilic substitution reactions, the high reactivity of the pyrrole ring dictates that functionalization will occur on the heterocyclic core rather than the phenyl group of the phenethyl substituent, unless the phenyl ring is activated by strongly electron-donating groups.
Electrophilic Substitution Reactions
Detailed research findings on the specific derivatization of this compound are limited in publicly accessible literature. However, the expected chemo- and regioselectivity can be inferred from the well-established reactivity patterns of 2-substituted pyrroles.
Acylation: Friedel-Crafts acylation of this compound is anticipated to proceed with high regioselectivity to afford the 5-acyl derivative. The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired product and minimize potential side reactions, such as polymerization, which is a common issue with highly reactive pyrroles.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction provides a mild method for the formylation of electron-rich aromatic compounds. For this compound, this reaction is expected to introduce a formyl group exclusively at the C5 position. The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide derivative like N,N-dimethylformamide (DMF), is a relatively weak electrophile, and its reaction with the highly nucleophilic pyrrole ring is efficient and highly regioselective. organic-chemistry.orgiaamonline.orgijpcbs.comchemtube3d.com
Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto the pyrrole ring. With this compound, the reaction with formaldehyde and a secondary amine (e.g., dimethylamine) is predicted to yield the 5-(dialkylaminomethyl) derivative. adichemistry.comquimicaorganica.orgchemtube3d.comresearchgate.netchemtube3d.com The reaction proceeds via an electrophilic iminium ion, which preferentially attacks the electron-rich C5 position of the pyrrole.
Halogenation: The halogenation of this compound with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to afford the corresponding 5-halo-2-phenethyl-1H-pyrrole with high regioselectivity. The high reactivity of the pyrrole ring often necessitates mild reaction conditions to prevent polyhalogenation. wikipedia.org
The following table summarizes the expected major products from the electrophilic substitution of this compound based on the general reactivity of 2-substituted pyrroles.
| Reaction Type | Reagents | Expected Major Product | Regioselectivity |
| Acylation | RCOCl, Lewis Acid | 2-Phenethyl-5-acyl-1H-pyrrole | High for C5-substitution |
| Formylation | POCl₃, DMF | 5-(2-Phenethyl-1H-pyrrol-5-yl)carbaldehyde | High for C5-substitution |
| Mannich Reaction | CH₂O, R₂NH | 5-((Dialkylamino)methyl)-2-phenethyl-1H-pyrrole | High for C5-substitution |
| Halogenation | NBS or NCS | 5-Halo-2-phenethyl-1H-pyrrole | High for C5-substitution |
It is important to note that while high C5 regioselectivity is predicted, minor amounts of β-substituted isomers (C3 or C4) could potentially be formed, particularly under more forcing reaction conditions or with very reactive electrophiles. The phenethyl group itself is generally considered to be weakly activating and ortho-, para-directing for electrophilic substitution on its own phenyl ring. However, the significantly higher nucleophilicity of the pyrrole ring ensures that substitution occurs preferentially on the heterocycle.
Further experimental studies on this compound are required to provide specific data on product yields, precise regiochemical ratios, and the influence of various reaction parameters on the chemo- and regioselectivity of its derivatization.
Role As a Precursor and Scaffold in Advanced Chemical Architectures
Synthesis of Polycyclic and Fused Heterocyclic Systems
The pyrrole (B145914) nucleus of 2-phenethyl-1H-pyrrole is a key component in the synthesis of various fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
Indolizine (B1195054), a fused heterocyclic compound consisting of a pyridine (B92270) ring and a pyrrole ring, is a structural motif found in numerous natural products and pharmacologically active compounds. The synthesis of indolizine frameworks can be achieved through various strategies, often involving the cyclization of suitably functionalized pyrrole derivatives. While direct examples of the use of this compound in indolizine synthesis are not extensively documented, general synthetic routes suggest its potential applicability.
One common approach involves the Tschitschibabin reaction, where a pyrrole derivative can be reacted with a dihalide. Another method is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes. In principle, this compound could be functionalized to introduce the necessary reactive groups for these cyclization reactions, thereby serving as a precursor to novel indolizine derivatives. The phenethyl group could offer steric and electronic modifications to the resulting indolizine core, potentially influencing its biological activity or material properties.
Pyrrolo[1,2-a]pyrazines are another class of fused nitrogen-containing heterocycles with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.govcymitquimica.com The synthesis of these derivatives often involves the condensation and cyclization of a pyrrole precursor with a pyrazine (B50134) fragment or the construction of the pyrazine ring onto a pre-existing pyrrole.
Synthetic strategies leading to pyrrolo[1,2-a]pyrazines frequently utilize pyrrole-2-carboxaldehyde or related derivatives as starting materials. These can undergo condensation with 1,2-diamines to form the pyrazine ring. While specific examples detailing the use of this compound are scarce, its structural similarity to other 2-substituted pyrroles used in these syntheses suggests its potential as a precursor. The introduction of a phenethyl group at the 2-position of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold could lead to new derivatives with modified pharmacological profiles.
Table 1: General Synthetic Approaches for Pyrrolo[1,2-a]pyrazine Synthesis
| Starting Material | Reagent(s) | Key Transformation |
| Pyrrole-2-carboxaldehyde | Ethylenediamine | Condensation and cyclization |
| 2-Acylpyrrole | α-Amino ketone | Condensation and cyclization |
| N-Substituted pyrrole | α-Haloketone, Ammonia (B1221849) | N-Alkylation followed by cyclization |
Pyrrolopyrimidines are bicyclic heteroaromatic compounds that are isomers of purines and are considered important scaffolds in medicinal chemistry due to their ability to act as kinase inhibitors and modulators of other biological targets. The synthesis of pyrrolopyrimidine derivatives can be achieved by constructing the pyrimidine (B1678525) ring onto a pyrrole precursor.
A relevant example is the synthesis of N-7 phenethyl substituted pyrrolopyrimidine derivatives. nih.gov In this approach, an aminopyrrole is converted to an ethyl formimidate, which is then cyclized upon heating with an appropriate amine in methanol (B129727) to form the pyrimidine ring. nih.gov This demonstrates that the phenethyl group is compatible with the reaction conditions required for the formation of the pyrrolopyrimidine core. By analogy, this compound could be elaborated into a suitable aminopyrrole precursor for the synthesis of novel 2-phenethylpyrrolopyrimidines.
Table 2: Synthesis of a Pyrrolopyrimidine Derivative
| Precursor | Reaction Sequence | Final Product | Reference |
| 2-Amino-1-phenethyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 1. Reaction with triethylorthoformate to form ethyl formimidate. 2. Cyclization with an amine. | N-7 phenethyl substituted pyrrolopyrimidine | nih.gov |
Development of Functional Organic Materials and Chromophores (e.g., BODIPY dyes)
The unique electronic properties of the pyrrole ring make this compound a potential precursor for the development of functional organic materials and chromophores. One of the most prominent classes of pyrrole-based chromophores is the boron-dipyrromethene (BODIPY) dyes.
BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. nih.gov The synthesis of BODIPY dyes typically involves the condensation of two equivalents of a pyrrole derivative with an aldehyde or an acid chloride, followed by complexation with a boron source, commonly BF₃·OEt₂. The substituents on the pyrrole rings play a crucial role in tuning the photophysical properties of the resulting dye.
While the direct use of this compound in the synthesis of BODIPY dyes is not widely reported, the general synthetic routes are accommodating to various 2-substituted pyrroles. The incorporation of a 2-phenethyl group could influence the dye's properties in several ways:
Solubility: The nonpolar phenethyl group could enhance the solubility of the BODIPY dye in organic solvents.
Steric Hindrance: The bulkiness of the phenethyl group could affect the planarity of the BODIPY core, potentially leading to shifts in the absorption and emission wavelengths.
Intermolecular Interactions: The phenyl ring of the phenethyl group could participate in π-π stacking interactions, influencing the solid-state properties of the material.
The synthesis of a BODIPY dye from a 2-substituted pyrrole is a well-established process, suggesting that this compound could be a viable precursor for novel fluorescent materials.
Intermediates in the Synthesis of Complex Molecules and Natural Product Analogs
Pyrrole is a fundamental structural motif in a vast array of natural products and complex bioactive molecules. alliedacademies.orgrsc.orgnih.gov Consequently, substituted pyrroles like this compound are valuable intermediates in the synthesis of analogs of these natural products. The phenethyl substituent can serve as a handle for further functionalization or as a key pharmacophoric element.
The synthesis of natural product analogs often involves the multi-step construction of a complex molecular architecture. In this context, this compound can be introduced at an early stage, with the pyrrole ring and the phenethyl group being modified in subsequent steps. For instance, the pyrrole ring can be subjected to various electrophilic substitution reactions, while the phenethyl group can be functionalized on the phenyl ring or at the benzylic position.
The exploration of this compound as an intermediate allows for the creation of libraries of novel compounds that can be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The structural diversity that can be generated from this precursor makes it a valuable tool in drug discovery and development.
Molecular Mechanisms of Biological Interactions of 2 Phenethyl 1h Pyrrole Derivatives
Investigation of Molecular Target Engagement and Binding Modes
The engagement of 2-phenethyl-1H-pyrrole derivatives with specific biological targets is the initial step in their mechanism of action. Research has focused on their interactions with receptors and enzymes, revealing detailed binding affinities and modes.
A significant area of research for this class of compounds has been their interaction with the serotonin (B10506) type 6 receptor (5-HT6R), a promising target for treating cognitive deficits. nih.gov Studies on 2-phenyl-1H-pyrrole-3-carboxamide, a key derivative, have shown that modifying a 1H-pyrrolo[3,2-c]quinoline scaffold to this simpler pyrrole (B145914) structure fundamentally changes the compound's activity. nih.gov This structural alteration shifts the functional activity from neutral antagonism to inverse agonism at the 5-HT6R. nih.govnih.gov
Inverse agonists are distinct from neutral antagonists in that they inhibit the baseline, constitutive activity of a receptor in the absence of an agonist. The 2-phenyl-1H-pyrrole-3-carboxamide derivatives have demonstrated this property, effectively targeting different active states of the 5-HT6R. nih.gov
Final compounds were assessed using [³H]-LSD binding assays in HEK293 cells that stably express the human 5-HT6R. nih.gov One notable derivative, compound 27, was identified as a potent inverse agonist of the 5-HT6R. nih.govresearchgate.netacs.org The binding affinities of several derivatives for the 5-HT6R have been quantified, as shown in the table below.
| Compound | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Compound I (parent scaffold) | 10 | Neutral Antagonist |
| Compound 7 | 208 | Inverse Agonist |
| Compound 8 | 106 | Inverse Agonist |
| Compound 27 | Not specified, but identified as a potent inverse agonist | Inverse Agonist |
While the pyrrole scaffold is present in various compounds studied for enzyme inhibition, current scientific literature does not provide specific research findings on the inhibition of α-glucosidase or α-amylase by this compound derivatives. Studies on other pyrrolidine derivatives have shown potential for inhibiting these enzymes, which are crucial in carbohydrate metabolism, but direct evidence for the title compound class is not available. nih.gov
The interaction of this compound derivatives with nucleic acids and proteins, outside of their primary receptor targets like 5-HT6R, is not extensively documented in the available research. While various pyrrole-containing natural products are known to bind to DNA sequences, specific studies detailing such interactions for this compound are lacking. nih.gov Similarly, research into broader protein-protein interaction modulation by this specific class of compounds is an area that requires further investigation. mdpi.com
Cellular Pathway Modulation
The binding of these derivatives to their molecular targets initiates a cascade of intracellular events, altering key signaling pathways.
The inverse agonism of 2-phenyl-1H-pyrrole-3-carboxamide derivatives at the 5-HT6R has direct consequences on its downstream signaling pathways. The 5-HT6R is canonically coupled to the Gs protein, which activates adenylyl cyclase and leads to the accumulation of cyclic AMP (cAMP). nih.gov By acting as inverse agonists, compounds like derivative 27 inhibit this agonist-independent, constitutive Gs signaling. researchgate.netacs.org This modulation was demonstrated in NG108-15 cells, a cellular model that exhibits a high level of constitutive 5-HT6R activity. researchgate.net
Beyond the canonical Gs pathway, the 5-HT6R is also linked to the cyclin-dependent kinase 5 (Cdk5) signaling cascade, which is involved in cognitive processes. nih.gov The research identified that 2-phenyl-1H-pyrrole-3-carboxamide derivatives, particularly compound 27, also behave as inverse agonists at the Cdk5 signaling pathway, further highlighting their potential as cognitive enhancers. nih.govnih.govacs.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Structure-activity relationship (SAR) studies have been crucial for understanding how the chemical structure of these pyrrole derivatives influences their biological activity, particularly their affinity for the 5-HT6R. nih.govacs.org
Key findings from SAR studies on 2-phenyl-1H-pyrrole-3-carboxamide derivatives include:
Central Scaffold: The degradation of the more complex 1H-pyrrolo[3,2-c]quinoline core to the simpler 2-phenyl-1H-pyrrole-3-carboxamide scaffold was a critical modification. While this change significantly decreased the binding affinity for 5-HT6R initially (e.g., Ki from 10 nM to 106-208 nM), it successfully shifted the functional activity from neutral antagonism to the desired inverse agonism. nih.govacs.org
Phenyl Ring Substitution: The introduction of a fluorine atom at the 2-phenyl ring was explored. This substitution is a common strategy in medicinal chemistry to potentially improve target affinity as well as enhance physicochemical and pharmacokinetic properties. nih.gov
Pharmacophore Features: The 2-phenyl-1H-pyrrole-3-carboxamide was identified as a suitable aromatic hydrophobic scaffold. The design strategy involved introducing a second hydrophobic site linked via a sulfonyl group at the N1 position of the pyrrole, which acts as a hydrogen bond acceptor, and an alicyclic amine in the 3-carboxamide portion, providing a positively ionizable atom. acs.org
These SAR studies provide a mechanistic basis for the observed biological activities and guide the rational design of new derivatives with improved potency and selectivity for the 5-HT6 receptor. acs.org
Hypothetical Biosynthetic Considerations for the Phenethyl Moiety
Analysis of Proposed Biosynthetic Pathways for Related Phenethyl-Containing Compounds (e.g., 2-phenylethanol (B73330) in plants)
The biosynthesis of 2-phenylethanol, a common floral scent compound, has been extensively studied in plants such as roses and tomatoes. This pathway typically originates from the amino acid L-phenylalanine. Several routes have been proposed, with the Ehrlich pathway being a prominent example in both plants and microbes.
Key Steps in the Biosynthesis of 2-Phenylethanol from L-Phenylalanine:
Transamination: L-phenylalanine is first converted to phenylpyruvic acid.
Decarboxylation: Phenylpyruvic acid is then decarboxylated to form phenylacetaldehyde (B1677652).
Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol.
An alternative pathway involves the direct decarboxylation of L-phenylalanine to produce phenethylamine (B48288), which is then converted to phenylacetaldehyde and subsequently reduced. In mammals, phenethylamine is synthesized from L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase. wikipedia.org
The following table outlines the key intermediates and enzymes in the established biosynthetic pathway of 2-phenylethanol, which serves as a model for the potential biosynthesis of the phenethyl moiety in 2-phenethyl-1H-pyrrole.
| Precursor | Intermediate 1 | Intermediate 2 | Product | Key Enzyme(s) |
| L-Phenylalanine | Phenylpyruvic Acid | Phenylacetaldehyde | 2-Phenylethanol | Phenylalanine aminotransferase, Phenylpyruvate decarboxylase, Phenylacetaldehyde reductase |
| L-Phenylalanine | Phenethylamine | Phenylacetaldehyde | 2-Phenylethanol | Phenylalanine decarboxylase, Monoamine oxidase, Phenylacetaldehyde reductase |
This interactive table outlines the primary pathways for 2-phenylethanol biosynthesis.
Putative Enzymatic Transformations Leading to Phenethyl-Containing Structures in Biological Systems
Based on the known biosynthesis of related compounds, several enzymatic transformations can be postulated for the formation of the phenethyl moiety that could potentially be incorporated into a pyrrole (B145914) ring structure.
Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme is crucial in the biosynthesis of phenethylamine from L-phenylalanine in mammals. wikipedia.org Its action provides a direct route to the phenethyl backbone.
Phenylalanine Decarboxylase (PDC): Found in organisms like Escherichia coli, this enzyme can also catalyze the conversion of L-phenylalanine to phenethylamine, offering another potential starting point for the formation of phenethyl-containing compounds in engineered microorganisms. nih.gov
Monoamine Oxidases (MAOs): These enzymes are involved in the conversion of phenethylamine to phenylacetaldehyde. wikipedia.org This intermediate is a key precursor in the formation of 2-phenylethanol and could hypothetically be involved in pathways leading to other phenethyl-containing molecules.
Reductases: A variety of alcohol dehydrogenases and related reductases are responsible for the final reduction step of phenylacetaldehyde to 2-phenylethanol. Similar reductive enzymes could play a role in the biosynthesis of other phenethyl derivatives.
The table below summarizes the putative enzymes and their roles in the formation of the phenethyl moiety.
| Enzyme | Substrate | Product | Potential Role in Biosynthesis |
| Aromatic L-Amino Acid Decarboxylase | L-Phenylalanine | Phenethylamine | Formation of the phenethylamine precursor. wikipedia.org |
| Phenylalanine Decarboxylase | L-Phenylalanine | Phenethylamine | Alternative route to the phenethylamine precursor. nih.gov |
| Monoamine Oxidase | Phenethylamine | Phenylacetaldehyde | Generation of a key reactive intermediate. wikipedia.org |
| Phenylacetaldehyde Reductase | Phenylacetaldehyde | 2-Phenylethanol | Reduction to a stable phenethyl alcohol. |
This interactive table details the enzymes potentially involved in the biosynthesis of the phenethyl moiety.
The subsequent incorporation of this phenethyl moiety into a pyrrole ring would likely involve a separate set of enzymatic reactions, potentially starting from a precursor like phenethylamine. The Paal-Knorr synthesis, a well-established chemical method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine, provides a conceptual framework for how such a biological condensation might occur. wikipedia.org
Future Research Directions and Unexplored Avenues
Development of Novel Green and Sustainable Synthetic Methodologies for 2-Phenethyl-1H-pyrrole
The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry, but traditional methods often rely on harsh conditions and hazardous materials. lucp.netuctm.edu Future research must prioritize the development of green and sustainable synthetic routes to this compound. This involves exploring methodologies that improve atom economy, reduce waste, and utilize environmentally benign reagents and conditions. lucp.netacs.org
Key areas for development include:
Catalyst Innovation : Research into novel heterogeneous catalysts, such as nano-catalysts (e.g., Cu@imine/Fe3O4 MNPs), can offer high reactivity under solvent-free conditions, with the significant advantage of being easily separable and recyclable. lucp.net Bio-sourced organic acids like citric acid and succinic acid present a non-toxic, renewable alternative to traditional acid catalysts for reactions like the Paal-Knorr synthesis. lucp.net
Green Solvents and Conditions : A major thrust is the replacement of volatile organic compounds (VOCs) with greener alternatives. Water has been successfully used as a medium for Paal-Knorr cyclocondensation, serving as an environmentally friendly solvent. uctm.edu The use of ionic liquids as recyclable solvents also presents a viable pathway, often simplifying product isolation. uctm.edu
Energy-Efficient Methodologies : Exploring alternative energy sources such as microwave irradiation and ultrasound (sonochemistry) can dramatically reduce reaction times and energy consumption compared to conventional heating. lucp.netcwejournal.org Mechanochemical activation, or ball milling, offers a solventless approach that is highly efficient and environmentally sound. lucp.net
Multicomponent Reactions (MCRs) : Designing one-pot, multicomponent reactions for the synthesis of derivatives of this compound is a promising strategy. MCRs enhance efficiency by combining several steps into a single operation, reducing waste and purification needs. acs.orgnih.gov Recent catalyst-free and chromatography-free MCRs in green solvents like ethanol (B145695) exemplify this sustainable approach. acs.orgnih.gov
| Strategy | Description | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|---|
| Heterogeneous Catalysis | Use of solid-phase catalysts (e.g., nano-particles, clays) that are easily separated from the reaction mixture. lucp.netacs.org | Recyclability, reduced waste, high efficiency. lucp.net | Paal-Knorr synthesis using a recyclable solid acid catalyst. |
| Microwave-Assisted Synthesis | Utilizing microwave energy to rapidly heat reactions. cwejournal.org | Drastically reduced reaction times, improved yields, energy efficiency. cwejournal.org | Microwave-promoted cyclization reactions to form the pyrrole ring. |
| Aqueous Media Synthesis | Using water as the reaction solvent. uctm.edu | Environmentally benign, low cost, non-toxic, non-flammable. | Condensation of 4-phenyl-1,4-butanedione with ammonia (B1221849) in water. |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. acs.org | High atom economy, operational simplicity, reduced waste streams. acs.org | Development of a one-pot route to functionalized this compound derivatives. |
Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates
Understanding the mechanistic pathways of a chemical reaction is crucial for its optimization. Traditional analysis of reaction outcomes provides limited insight into transient intermediates. Future research should employ advanced in-situ spectroscopic techniques to monitor the synthesis of this compound in real-time. This allows for the direct observation of reactive intermediates, elucidation of reaction kinetics, and identification of potential side reactions.
Techniques that could be applied include:
In-situ FTIR and Raman Spectroscopy : These vibrational spectroscopy methods can track the consumption of reactants and the formation of both intermediates and products by monitoring characteristic functional group frequencies.
In-situ NMR Spectroscopy : Provides detailed structural information about species present in the reaction mixture over time, enabling the unambiguous identification of intermediates.
UV-Visible Spectroscopy : This technique is particularly useful for monitoring the formation of conjugated systems. It has been used to follow the in-situ polymerization of pyrrole, where characteristic peaks for polypyrrole emerge, indicating reaction progress. researchgate.net A similar approach could be adapted to monitor the formation of the aromatic pyrrole ring in this compound synthesis.
The data gathered from these in-situ studies would provide a deeper understanding of the reaction mechanism, facilitating the rational optimization of conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation.
Integrated Computational and Experimental Approaches for Predictable Functionalization
The functionalization of the pyrrole ring is key to tuning its properties. nih.gov An integrated approach, combining computational modeling with experimental validation, offers a powerful strategy for predicting and controlling the regioselectivity of functionalization on this compound.
Density Functional Theory (DFT) Studies : DFT calculations can be used to model the electronic structure of this compound. mdpi.comresearchgate.net By calculating parameters like frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential, and chemical hardness, researchers can predict the most reactive sites for electrophilic or nucleophilic attack. mdpi.comfrontiersin.org For instance, DFT studies on pyrrole have been used to understand its adsorption on metal surfaces and to analyze its reactivity. researchgate.net Similar studies on this compound would reveal how the phenethyl substituent influences the electron density and reactivity of the pyrrole ring.
Reaction Mechanism and Transition State Analysis : Computational chemistry can be used to map out entire reaction pathways for potential functionalization reactions. By calculating the activation energies of transition states, researchers can predict the most favorable reaction pathways and outcomes, guiding experimental efforts. acs.org
Machine Learning for Yield Prediction : Emerging machine learning models can predict reaction outcomes, such as yield, based on molecular descriptors of reactants and reaction conditions. dntb.gov.ua By training models on data from pyrrole synthesis and functionalization reactions, it may become possible to predict the optimal conditions for modifying this compound with high accuracy.
This synergistic approach minimizes the trial-and-error nature of traditional synthetic chemistry, accelerating the discovery of efficient and selective functionalization methods. acs.org
Rational Design of Next-Generation Functionalized Derivatives with Tailored Properties
Rational design involves the deliberate modification of a molecule's structure to achieve specific, desired properties. nih.gov Based on a foundational understanding of structure-activity relationships (SAR), future research can focus on designing novel derivatives of this compound with tailored electronic, optical, or biological functions. nih.govnih.gov
Materials Science Applications : By introducing specific functional groups onto the pyrrole ring or the phenethyl moiety, new derivatives could be designed as building blocks for organic electronics or functional polymers. For example, functionalization with electron-withdrawing or -donating groups can tune the HOMO-LUMO gap, altering the material's conductive and photophysical properties. frontiersin.org
Medicinal Chemistry and Drug Discovery : SAR studies are crucial in medicinal chemistry. For other pyrrole derivatives, specific substitutions have been shown to be critical for biological activity, such as inhibiting metallo-β-lactamases or acting as cannabinoid receptor modulators. nih.govnih.gov A systematic exploration of substitutions on this compound could lead to the discovery of new therapeutic agents. For example, modifying the length of the alkyl chain or adding substituents to the phenyl ring could significantly impact binding affinity to biological targets. nih.gov
| Target Property | Design Strategy | Example Functionalization | Potential Application |
|---|---|---|---|
| Enhanced Biological Activity | Modify substituents to improve binding to a specific biological target based on SAR. nih.gov | Addition of polar groups (e.g., -OH, -COOH) to the phenyl ring to increase solubility and hydrogen bonding. | Development of new enzyme inhibitors or receptor ligands. |
| Tunable Electronic Properties | Introduce electron-withdrawing (e.g., -NO2, -CN) or electron-donating (e.g., -OCH3, -NH2) groups. | Nitration or acylation of the pyrrole or phenyl ring. | Organic semiconductors, sensors, dyes. |
| Improved Metabolic Stability | Replace metabolically labile groups (e.g., methyl groups) with more stable alternatives. acs.org | Fluorination of the phenethyl group to block sites of metabolic oxidation. | Creation of more effective and longer-lasting drug candidates. |
| Increased Polymerizability | Introduce polymerizable functional groups. | Addition of a vinyl or acrylate (B77674) group to the nitrogen atom or phenethyl side chain. | Synthesis of novel conductive or functional polymers. |
Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities
The pyrrole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.comnih.govnih.gov While the specific bioactivity of this compound is not well-documented, its structural components suggest significant potential. The future in this area lies in a systematic investigation of its biological effects and the molecular mechanisms that drive them.
Initial Biological Screening : The first step is to perform broad-based biological screening of this compound and its rationally designed derivatives against a variety of targets, such as cancer cell lines, bacterial and fungal strains, and key viral enzymes. researchgate.net
Target Identification and Validation : If a significant biological effect is observed, the next critical step is to identify the specific molecular target (e.g., an enzyme, receptor, or ion channel). Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose. For example, many pyrrole-based anticancer agents have been found to target receptor tyrosine kinases (RTKs) or microtubules. nih.gov
In Silico Docking and Molecular Modeling : Once a potential target is identified, computational docking studies can be used to predict the binding mode and affinity of this compound within the target's active site. nih.gov This provides a molecular-level hypothesis for the mechanism of action that can be tested experimentally.
Biophysical and Biochemical Assays : Finally, detailed enzymatic assays and biophysical techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) must be used to confirm the direct interaction between the compound and its target, quantify binding affinity, and elucidate the precise mechanism of inhibition or activation.
This comprehensive approach, from initial screening to detailed mechanistic studies, will be essential to unlock the full therapeutic potential of this compound and its future derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenethyl-1H-pyrrole, and how are reaction conditions optimized?
- Methodology :
- Route 1 : Palladium-catalyzed cross-coupling of pyrrole derivatives with phenethyl halides under inert atmospheres (e.g., N₂). Optimal yields (~85%) are achieved at 80–100°C in polar aprotic solvents (e.g., DMF) .
- Route 2 : Cyclization reactions using ketone precursors with ammonia or amines, monitored via TLC and characterized by -NMR (δ 6.2–6.8 ppm for pyrrole protons) .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >10% increase vs. room temp |
| Solvent | DMF/THF | Polar aprotic enhances reactivity |
| Catalyst | Pd(PPh₃)₄ | Avoids side reactions |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Tools :
- -NMR : Distinct aromatic protons (δ 6.5–7.2 ppm) and phenethyl chain protons (δ 2.8–3.5 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 171 (C₁₁H₁₃N⁺) with fragmentation patterns confirming substituent positions .
- Advanced Validation :
- 2D NMR (COSY/HSQC) : Resolves overlapping signals in complex mixtures .
Q. What safety protocols are essential when handling this compound?
| Exposure Route | Protocol |
|---|---|
| Inhalation | Use fume hoods; monitor airborne concentrations |
| Skin Contact | Nitrile gloves; immediate washing with pH-neutral soap |
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Computational Setup :
- Functionals : B3LYP (hybrid exact exchange) and Lee-Yang-Parr (LYP) correlation for accurate HOMO-LUMO gaps (±0.1 eV vs. experimental) .
- Basis Set : 6-311++G(d,p) for geometry optimization and vibrational analysis .
- Key Findings :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -5.2 | -5.3 (UV-Vis) |
| Dipole Moment (D) | 2.1 | 2.0 (Microwave) |
Q. How do structural modifications (e.g., nitro or fluoro substituents) alter the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Nitro Substituents : Enhance antimicrobial activity (MIC ~2 µg/mL vs. S. aureus) but reduce solubility .
- Fluoro Substituents : Improve CNS permeability (logP increase by 0.5) for neuroactive applications .
- Mechanistic Insight : Nitro groups undergo intracellular reduction to reactive intermediates, disrupting bacterial DNA .
Q. How should researchers resolve contradictions between computational and experimental data (e.g., reaction yields or spectroscopic shifts)?
- Case Study : Discrepancies in predicted vs. observed -NMR shifts:
- Root Cause : Solvent effects (implicit vs. explicit models in DFT).
- Solution : Use SMD solvation models or experimental solvent corrections .
- Validation Workflow :
DFT Prediction → Experimental NMR → Adjust Basis Set/Solvent Model → Iterate
Data Contradiction Analysis
Q. Why do reported synthetic yields for this compound vary across studies?
- Critical Factors :
- Catalyst Purity : Pd catalysts with >95% purity improve reproducibility .
- Side Reactions : Phenethyl group oxidation under aerobic conditions reduces yields by ~15% .
- Resolution : Standardize reaction protocols (e.g., inert atmosphere, HPLC-grade solvents).
Research Design Recommendations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Priority Assays :
| Assay | Target | Outcome Metric |
|---|---|---|
| MIC | Antimicrobial | Minimum inhibitory concentration |
| MTT | Cytotoxicity | IC₅₀ (cancer cell lines) |
| hERG Binding | Cardiotoxicity | Ki (safety profiling) |
- Best Practices : Include positive controls (e.g., ciprofloxacin for MIC assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
